molecular formula C10H12N4S B13368282 5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine

5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine

Cat. No.: B13368282
M. Wt: 220.30 g/mol
InChI Key: UVDBOMHSLOHRDY-UHFFFAOYSA-N
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Description

5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound can also interact with nucleic acids and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar coordination properties.

    2-mercaptoimidazole: Contains a thiol group, making it more reactive in certain chemical reactions.

    3-aminopyridine: Similar pyridine derivative with different substitution patterns.

Uniqueness

5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine is unique due to its combined imidazole and pyridine rings, which provide a versatile platform for various chemical modifications and applications. Its dual functionality makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

5-methyl-6-(1-methylimidazol-2-yl)sulfanylpyridin-3-amine

InChI

InChI=1S/C10H12N4S/c1-7-5-8(11)6-13-9(7)15-10-12-3-4-14(10)2/h3-6H,11H2,1-2H3

InChI Key

UVDBOMHSLOHRDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC2=NC=CN2C)N

Origin of Product

United States

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